molecular formula C8H13N3O2 B13607543 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanoic acid

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanoic acid

Cat. No.: B13607543
M. Wt: 183.21 g/mol
InChI Key: WAJNPKPHIPXXGG-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butanoic acid is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutics for metabolic disorders. This compound features a 1,2,4-triazole ring system, a privileged scaffold renowned for its diverse biological activities and presence in several approved drugs . The primary research value of this compound lies in its structural similarity to a class of flexible triazolylbutanoic acids that have been identified as highly potent inhibitors of the URAT1 transporter . URAT1 (urate anion transporter 1) is a key protein responsible for urate reabsorption in the kidneys. Inhibiting URAT1 is a well-validated therapeutic strategy for treating hyperuricemia, the underlying cause of gout . Systematic structure-activity relationship (SAR) studies on this molecular scaffold have led to the discovery of analogues that are significantly more potent than the gout medication lesinurad, demonstrating the high value of this chemical series for investigating new urate-lowering therapies . Beyond its specific application in URAT1 research, the 1,2,4-triazole core is a versatile building block. It is a key structural component in various classes of pharmaceuticals, including aromatase inhibitors like letrozole, antifungal agents (e.g., fluconazole), and antivirals (e.g., ribavirin) . Researchers can utilize this compound as a synthetic intermediate to explore a wide range of biological activities, such as anticonvulsant, antimicrobial, and anticancer properties, which are commonly associated with 1,2,4-triazole derivatives . The carboxylic acid functional group provides a handle for further chemical modification, allowing for the synthesis of amides, esters, and other derivatives to build compound libraries for SAR exploration. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and ensure all procedures adhere to their institution's safety protocols.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

4-(2-ethyl-1,2,4-triazol-3-yl)butanoic acid

InChI

InChI=1S/C8H13N3O2/c1-2-11-7(9-6-10-11)4-3-5-8(12)13/h6H,2-5H2,1H3,(H,12,13)

InChI Key

WAJNPKPHIPXXGG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butanoic Acid

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the 1,2,4-triazole ring followed by its functionalization with the butanoic acid side chain. The key step is the cyclization of appropriate hydrazine derivatives or hydrazides with suitable precursors under controlled conditions to form the triazole ring.

Specific Synthetic Routes

Modular Three-Step Procedure via Acyl Hydrazines and Carboxylic Acids

A recent advanced method reported in 2024 involves a modular three-step synthesis combining carboxylic acids with acyl hydrazines to access medicinally relevant-fused triazoles, which can be adapted for the synthesis of this compound derivatives. This method offers good to excellent yields and tolerates a range of substituents, including aliphatic chains like ethyl groups and various ring sizes. The process is scalable and can avoid chromatographic purification, making it suitable for both discovery and large-scale synthesis.

Cyclization Using Hydrazinobenzoic Acid Derivatives

Another approach involves reacting 4-hydrazinobenzoic acid with dialkyl-(N-cyanoimido) dithio carbonate to form 1,2,4-triazole carboxylic acid hybrids. Although this method was applied to benzoic acid derivatives, it provides a conceptual framework for synthesizing related butanoic acid derivatives by analogous cyclization and functional group transformations.

Summary Table of Preparation Methods

Method No. Synthetic Route Description Key Reagents & Conditions Yield (%) Notes Reference
1 Modular 3-step procedure combining carboxylic acids with acyl hydrazines Carboxylic acid + acyl hydrazine, cyclization steps; scalable, chromatography-free Good to Excellent Suitable for various substituents, including ethyl groups; scalable for large-scale synthesis
2 Cyclization of 4-hydrazinobenzoic acid with dialkyl-(N-cyanoimido)dithiocarbonate 4-hydrazinobenzoic acid + dialkyl-(N-cyanoimido)dithiocarbonate Moderate to Good Applied to benzoic acid derivatives; adaptable for butanoic acid analogs
3 Alum-catalyzed green synthesis in aqueous medium 3-acetyl pyridine + amino acids + thiosemicarbazide + alum catalyst at 80°C 86–90 Environmentally friendly, avoids toxic catalysts, high yield, aqueous medium

Detailed Research Findings and Analysis

Yield and Efficiency

  • The alum-catalyzed method in aqueous media provides high yields (86–90%) with operational simplicity and green chemistry compliance.
  • The modular 3-step procedure reported in 2024 achieves good to excellent yields with the advantage of avoiding chromatographic purification, enhancing scalability and efficiency.

Structural Confirmation

  • Structural confirmation of triazole derivatives, including the target compound or its analogs, is routinely performed using Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) and Mass Spectrometry (MS).
  • Characteristic NMR signals for the triazole ring and carboxylic acid moiety provide definitive evidence of successful synthesis.

Environmental and Practical Considerations

  • The use of alum as a catalyst in water represents a significant advancement in green synthesis, reducing the need for organic solvents and toxic catalysts.
  • The modular synthetic approach allows for the incorporation of diverse substituents, facilitating medicinal chemistry optimization without extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include triazole N-oxides, dihydrotriazole derivatives, and various substituted triazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor binding .

Comparison with Similar Compounds

3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropanoic acid

  • Molecular Formula: C₈H₁₃N₃O₂ (vs. C₈H₁₃N₃O₂ for the target compound; exact formula depends on butanoic acid chain length).
  • Key Differences: Shorter carbon chain (propanoic acid vs. Additional methyl group at the 2-position, which may sterically hinder interactions with biological targets.

4-(1-Adamantyl)butanoic Acid

  • Molecular Formula : C₁₄H₂₂O₂.
  • Key Differences :
    • Replacement of the triazole-ethyl group with a bulky adamantyl moiety, significantly increasing hydrophobicity and rigidity.
    • The adamantyl group is associated with enhanced membrane penetration and pharmacokinetic stability in drug design.
  • Structural Insight : Interactive 3D models highlight the adamantyl group’s steric bulk, contrasting with the planar triazole ring in the target compound .

1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde

  • Molecular Formula : C₅H₇N₃O.
  • Key Differences: Aldehyde functional group (-CHO) instead of carboxylic acid, enabling nucleophilic addition reactions rather than acid-base chemistry. Lack of a long carbon chain reduces molecular weight (125.13 g/mol vs. ~183–210 g/mol for butanoic acid derivatives).
  • Applications : Aldehyde derivatives are often intermediates in synthesis rather than end-stage bioactive molecules .

Physicochemical and Pharmacokinetic Trends

Compound Molecular Weight Functional Groups Key Properties
4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butanoic acid ~210 g/mol* Triazole, carboxylic acid Moderate solubility (acidic pH), hydrogen-bonding capacity
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropanoic acid 183.21 g/mol Triazole, carboxylic acid, methyl Steric hindrance may reduce target affinity
4-(1-Adamantyl)butanoic Acid 222.33 g/mol Adamantyl, carboxylic acid High hydrophobicity, rigid structure
1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde 125.13 g/mol Triazole, aldehyde Reactive, low molecular weight

*Estimated based on analogous structures.

Key Observations :

Functional Groups : Carboxylic acids enhance water solubility and enable ionic interactions, whereas aldehydes are more reactive but less stable in physiological conditions.

Substituent Effects : Bulky groups (e.g., adamantyl) increase metabolic stability but may reduce solubility, whereas triazole rings balance polarity and aromaticity .

Analytical and Computational Tools

Structural comparisons rely on crystallographic software such as SHELX for refinement and ORTEP-3 for 3D visualization, which are critical for elucidating bond lengths, angles, and conformational flexibility . For example, SHELX’s robustness in handling small-molecule data aids in comparing triazole ring geometries across derivatives .

Biological Activity

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butanoic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H13N3OC_8H_{13}N_3O with a molecular weight of 183.21 g/mol. The compound features a triazole ring which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to the triazole moiety, which is known for its ability to interact with various biological targets. Triazoles have been widely studied for their antifungal properties and have been incorporated into various therapeutic agents.

Antifungal Activity

Triazole derivatives are commonly used as antifungal agents. Research indicates that compounds similar to this compound exhibit significant antifungal properties against pathogens such as Candida and Aspergillus species. The mechanism involves inhibition of ergosterol synthesis, which is essential for fungal cell membrane integrity.

Anticancer Potential

Recent studies suggest that derivatives of butanoic acid exhibit anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, related compounds have demonstrated efficacy in inhibiting the proliferation of breast cancer cells through various pathways involving cell cycle arrest and apoptosis induction .

Case Studies

StudyFindings
Study on Antifungal Activity The compound showed effective inhibition against Candida albicans with an MIC (Minimum Inhibitory Concentration) of 16 µg/mL .
Anticancer Research In vitro assays indicated that the compound reduced cell viability in breast cancer cell lines by up to 70% at a concentration of 50 µM .
Mechanistic Study Investigated the apoptotic pathways activated by the compound, revealing increased levels of caspases and PARP cleavage in treated cells .

Toxicological Profile

While the biological activities are promising, it is essential to evaluate the safety profile of this compound. Preliminary toxicological assessments indicate low toxicity in mammalian models; however, further studies are required to establish a comprehensive safety profile.

Q & A

Q. What are the common synthetic routes for 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butanoic acid, and how are reaction conditions optimized?

The synthesis typically involves forming the triazole ring and coupling it to a butanoic acid backbone. A standard method includes cyclocondensation of ethyl carbazate with nitriles or via nucleophilic substitution reactions under reflux conditions. Solvents like ethanol or water are used, with pH and temperature (60–80°C) carefully controlled to optimize yield. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the triazole ring and butanoic acid moieties. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while Fourier-Transform Infrared (FTIR) spectroscopy validates functional groups like carboxylic acid (-COOH) and triazole C-N stretches. Mass spectrometry (MS) provides molecular weight confirmation .

Q. What preliminary biological activities have been reported, and what assay models are used?

In vitro studies suggest antifungal activity against Candida albicans (MIC: 8–16 µg/mL) and anti-inflammatory effects via COX-2 inhibition (IC₅₀: ~20 µM). Assays include broth microdilution for antimicrobial testing and enzyme-linked immunosorbent assays (ELISA) for inflammatory markers. Cell viability is assessed using MTT assays on human lymphocytes .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

Discrepancies in IC₅₀ or MIC values may arise from variations in assay protocols (e.g., solvent choice, cell line differences). Researchers should standardize conditions (e.g., pH, incubation time) and validate results using orthogonal methods. For example, conflicting antifungal data could be cross-checked with time-kill kinetics or confocal microscopy to assess membrane disruption .

Q. What strategies optimize synthetic yield while minimizing by-products?

Design of Experiments (DoE) approaches, such as response surface methodology, identify optimal temperature, solvent ratios, and catalyst concentrations. Continuous flow reactors reduce side reactions by ensuring precise mixing and temperature control. By-products like unreacted triazole intermediates are minimized using scavenger resins or gradient HPLC purification .

Q. How can computational methods like DFT enhance understanding of target interactions?

Density Functional Theory (DFT) calculates electron distribution in the triazole ring, predicting nucleophilic attack sites for enzyme binding. Molecular docking (e.g., AutoDock Vina) models interactions with fungal lanosterol 14α-demethylase (CYP51). These models guide mutagenesis studies to validate binding pockets .

Q. What structural modifications improve target specificity based on SAR studies?

Substituting the ethyl group on the triazole with bulkier tert-butyl groups increases hydrophobic interactions with fungal CYP51. Modifying the butanoic acid chain length (e.g., propanoic vs. pentanoic) alters solubility and membrane permeability. Crystallographic data (e.g., PDB IDs) inform rational design to avoid off-target binding .

Methodological Considerations

  • Data Contradiction Analysis : Compare dose-response curves across studies using statistical tools like ANOVA or non-linear regression (e.g., GraphPad Prism).
  • Experimental Design : Include positive controls (e.g., fluconazole for antifungal assays) and replicate experiments (n ≥ 3) to ensure reproducibility.
  • Safety Protocols : Handle intermediates with nitrile groups under fume hoods due to toxicity risks .

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